(4-Bromo-2-chloro-5-fluorophenyl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(4-bromo-2-chloro-5-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClFN.ClH/c8-5-2-6(9)4(3-11)1-7(5)10;/h1-2H,3,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIUAJKRKDSPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrCl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Halogenation Techniques
Chlorination and bromination often employ electrophilic aromatic substitution (EAS), leveraging directing groups to control substituent placement. For instance, meta-directing groups like nitro or trifluoromethyl facilitate bromination at the para position relative to fluorine. In one approach, 5-fluoro-2-chlorobenzoic acid undergoes bromination using N-bromosuccinimide (NBS) in the presence of Lewis acids, yielding 4-bromo-5-fluoro-2-chlorobenzoic acid. Thionyl chloride (SOCl₂) then converts the carboxylic acid to its acyl chloride, a precursor for subsequent amidation or reduction.
Table 1: Halogenation Conditions for Aromatic Intermediates
| Reaction Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| Bromination of benzoic acid | NBS, FeCl₃, DCM, 0°C, 4h | 85 | |
| Acyl chloride formation | SOCl₂, DMF (0.5-1 mol%), reflux, 3h | 99 |
Formation of the Methanamine Group
Introducing the methanamine moiety (-CH₂NH₂) to the halogenated aromatic ring typically involves reductive amination or Gabriel synthesis.
Reductive Amination of Ketone Intermediates
Acyl chlorides derived from halogenated benzoic acids react with ammonia or primary amines to form amides, which are reduced to amines. For example, 4-bromo-2-chloro-5-fluorobenzoyl chloride reacts with ammonium hydroxide to yield the corresponding amide, which is reduced using lithium aluminum hydride (LiAlH₄) to produce (4-bromo-2-chloro-5-fluorophenyl)methanamine.
Table 2: Amine Group Introduction Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| Reductive amination | LiAlH₄, THF, 0°C to reflux, 6h | 78 | 95 | |
| Gabriel synthesis | KCN, benzyl chloride, DMF, 80°C, 8h | 65 | 90 |
Optimization of Reaction Conditions
Solvent-Free Acyl Chloride Synthesis
Patent CN111099975A highlights solvent-free acyl chloride formation using thionyl chloride and catalytic DMF, achieving 99% yield under reflux. This method minimizes waste and simplifies purification, making it scalable for industrial applications.
Silica Gel-Supported Lewis Acids
Aluminum trichloride immobilized on silica gel enhances Friedel-Crafts alkylation efficiency by reducing side reactions. In the synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone, this approach improved yields from 85% to 94% while enabling easier catalyst recovery.
Final Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt. Crystallization from ethanol-water mixtures (3:2 v/v) yields the final product with >99% purity .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chloro-5-fluorophenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methanamine group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
The compound serves as a crucial building block in organic synthesis. Its unique halogenated structure allows it to participate in various chemical reactions, including substitution and coupling reactions. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals due to its ability to introduce specific functional groups into target molecules.
| Reaction Type | Description | Example Use |
|---|---|---|
| Substitution | Halogen atoms can be replaced with other groups. | Synthesis of novel drug candidates. |
| Coupling | Forms bonds between two organic molecules. | Creation of complex pharmaceuticals. |
| Reduction | Converts halogenated compounds into amines or alcohols. | Production of amine derivatives for drugs. |
Biological Applications
Antimicrobial Activity
Research indicates that (4-Bromo-2-chloro-5-fluorophenyl)methanamine hydrochloride exhibits antimicrobial properties. Similar halogenated compounds have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents.
Mechanism of Action
The compound may disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death. Studies utilizing molecular docking techniques are ongoing to elucidate its interactions with biological macromolecules such as proteins and nucleic acids.
Pharmaceutical Development
As a Pharmaceutical Intermediate
There is ongoing research into the compound's role as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Its unique structural features make it suitable for developing drugs targeting specific diseases.
| Application Area | Potential Uses |
|---|---|
| Antiviral Agents | Investigated for efficacy against viral infections. |
| Cancer Research | Potential use in developing anticancer therapies. |
Industrial Applications
Chemical Manufacturing
The compound is utilized in producing various industrial chemicals and materials. Its properties make it suitable for applications in polymer chemistry and the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-2-chloro-5-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Insights from Structural Differences
- Substituent Position and Electronic Effects: Positional isomers, such as (4-Bromo-3-chlorophenyl)methanamine hydrochloride (Cl at 3), exhibit reduced similarity (score 0.85) compared to the reference compound (Cl at 2).
-
Ring System Modifications :
- Thiazole-containing analogs () introduce a heterocyclic ring, increasing polarity and altering metabolic stability compared to purely aromatic systems .
-
Steric and Lipophilic Effects :
- Methyl substitution in (4-Bromo-2-methylphenyl)methanamine hydrochloride enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
- The chiral ethanamine chain in (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride may confer stereoselective interactions in biological systems, a critical factor in drug design .
Biological Activity
(4-Bromo-2-chloro-5-fluorophenyl)methanamine hydrochloride is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by the presence of multiple halogens (bromine, chlorine, and fluorine) attached to a phenyl ring along with a methanamine group. This unique structure enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes. The halogen substituents can influence the compound's binding affinity and selectivity towards various molecular targets.
- Receptor Binding : The compound may bind to neurotransmitter receptors, potentially modulating their activity. For instance, studies have shown that similar brominated compounds exhibit significant affinity for serotonin receptors, which are crucial in various neurological processes .
- Enzyme Inhibition : The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. This characteristic is particularly relevant in the context of drug development, where enzyme inhibitors can serve as therapeutic agents against diseases such as cancer or infections .
Antimicrobial Properties
Recent research has highlighted the antimicrobial potential of this compound:
- Antibacterial Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values were reported as follows:
- Antifungal Activity : The compound also exhibits antifungal properties with MIC values against Candida albicans ranging from 16.69 to 78.23 µM .
Cytotoxicity Studies
Cytotoxicity assessments have indicated that the compound can inhibit cell proliferation at concentrations below 90 μM across different cell types, including cardiomyocytes and hepatocytes . The selectivity and efficacy of this compound make it a candidate for further investigation in cancer therapeutics.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Notes |
|---|---|---|---|
| (4-Bromo-2-fluorophenyl)methanamine hydrochloride | Structure | Moderate | Similar halogenation pattern |
| (4-Chloro-2-fluorophenyl)methanamine hydrochloride | Structure | Low | Lacks bromine substitution |
| (4-Bromo-2-chlorophenyl)methanamine hydrochloride | Structure | High | Enhanced activity due to bromine |
The presence of bromine in this compound appears to enhance its biological activity compared to compounds lacking this substitution.
Case Studies
- Drug Development : In a study focusing on drug discovery, this compound was identified as a lead compound for developing new antibiotics due to its potent antibacterial properties against resistant strains .
- Toxicological Assessment : A toxicological study indicated that while the compound exhibits significant antimicrobial activity, it also requires careful evaluation regarding its safety profile in vivo, especially concerning cytotoxic effects on mammalian cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
